

Stereoselective Synthesis of 3-Cyclobutylazetidin-3-ol: A Technical Guide

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Compound of Interest		
Compound Name:	3-Cyclobutylazetidin-3-OL	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed stereoselective synthesis of **3-Cyclobutylazetidin-3-ol**, a novel azetidine derivative with potential applications in drug discovery. Due to the limited availability of direct literature on this specific molecule, this document outlines a rational synthetic approach based on established and analogous stereoselective methodologies. The guide details proposed reaction pathways, key experimental protocols, and stereochemical considerations.

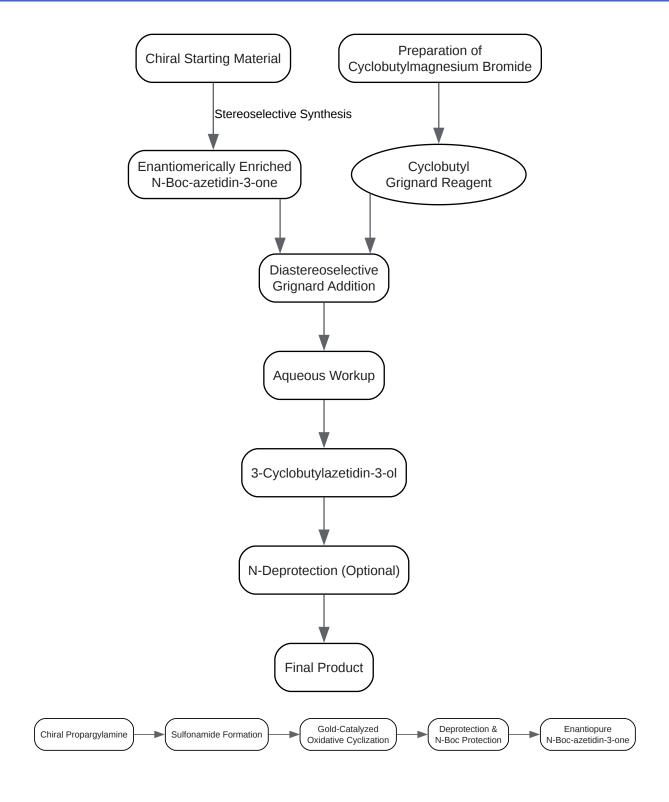
Proposed Synthetic Strategy

The proposed synthesis of **3-Cyclobutylazetidin-3-ol** hinges on a two-step sequence:

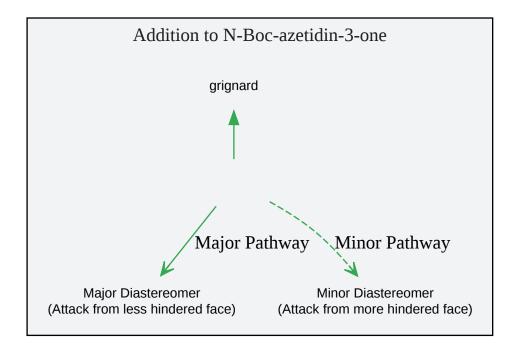
- Stereoselective Synthesis of a Chiral Azetidin-3-one Precursor: The initial and critical step
 involves the preparation of an enantiomerically enriched N-protected azetidin-3-one. This
 sets the stage for controlling the stereochemistry of the final product.
- Diastereoselective Nucleophilic Addition: The subsequent introduction of the cyclobutyl group via a Grignard reagent to the azetidin-3-one carbonyl is the second key transformation. The facial selectivity of this addition will determine the final diastereomeric ratio of the product.

This strategy is depicted in the workflow diagram below.









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